3-Ethynyl-1,1-dimethoxycyclobutane

概要

説明

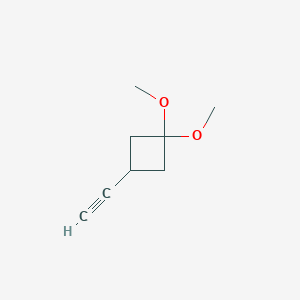

3-Ethynyl-1,1-dimethoxycyclobutane is a cyclic organic compound that has garnered attention in the scientific community due to its unique structural and chemical properties. It belongs to the cyclobutane family, characterized by a four-membered ring structure.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethynyl-1,1-dimethoxycyclobutane typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-ethynylcyclobutanone with methanol in the presence of an acid catalyst to form the dimethoxy derivative . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions, including the use of high-purity reagents and advanced catalytic systems to achieve efficient and cost-effective production .

化学反応の分析

Radical Addition and Cyclization

The ethynyl group acts as a radical acceptor, enabling cascade cyclization under radical-generating conditions. This aligns with visible-light-promoted reactions observed in similar ethynyl-substituted cyclobutanes .

[2+2] Photocycloaddition

The ethynyl group and cyclobutane ring can participate in [2+2] photocycloadditions with alkenes or alkynes, forming fused bicyclic systems .

Substitution Reactions

The methoxy groups undergo nucleophilic substitution under acidic or basic conditions, while the ethynyl group can participate in Sonogashira couplings .

Reduction and Oxidation

The ethynyl group is susceptible to reduction, while the cyclobutane ring may undergo strain-driven ring-opening.

Acid/Base-Mediated Rearrangements

The cyclobutane ring’s strain facilitates rearrangements under acidic or basic conditions.

| Conditions | Products | Mechanism |

|---|---|---|

| H₂SO₄, CH₂Cl₂ | Ring-expanded oxepane derivatives | Acid-catalyzed hydride shifts and ring expansion . |

| t-BuOK, DMSO | Conjugated enynes | Base-induced elimination of methanol. |

科学的研究の応用

Organic Synthesis

3-Ethynyl-1,1-dimethoxycyclobutane serves as a valuable building block in organic synthesis. Its unique structure allows for the formation of complex cyclic compounds through various chemical reactions such as:

- Oxidation : Conversion to aldehydes or ketones.

- Reduction : Formation of alcohols.

- Substitution Reactions : Generation of various substituted derivatives.

These reactions are crucial for developing new materials with specific properties and functionalities.

Biological Research

The compound has been investigated for its potential biological activities, including:

- Enzyme Interaction Studies : Due to its structural features, it may serve as a substrate or inhibitor in enzyme assays, aiding in the understanding of enzyme-substrate interactions.

- Antioxidant Activity : Preliminary studies indicate that it possesses significant antioxidant properties, which can mitigate oxidative stress in biological systems .

Medicinal Chemistry

Research has explored the use of this compound as a precursor in the synthesis of pharmaceutical compounds. Its structural characteristics may contribute to the development of new drugs aimed at treating various conditions.

Table 1: Reactivity Profiles

| Reaction Type | Product Type | Notes |

|---|---|---|

| Oxidation | Aldehydes/Ketones | Useful in synthesizing complex molecules |

| Reduction | Alcohols | Key step in functionalizing intermediates |

| Substitution | Substituted Derivatives | Expands library of cyclobutane derivatives |

| Activity Type | Observations | Implications |

|---|---|---|

| Antioxidant | Significant reduction in reactive oxygen species (ROS) levels | Potential therapeutic use in oxidative stress-related conditions |

| Enzyme Inhibition | May inhibit specific enzymes | Useful for drug discovery and development |

Case Study 1: Antioxidant Efficacy

In a study examining the effects of this compound on human fibroblast cells, researchers treated cells with varying concentrations of the compound. The results indicated a dose-dependent reduction in ROS levels, suggesting its potential for therapeutic use in conditions related to oxidative stress.

Case Study 2: Antimicrobial Applications

Another research project focused on incorporating this compound into polymeric films used for medical devices. The study demonstrated a significant reduction in bacterial colonization on surfaces treated with the compound compared to untreated controls. This highlights its potential application in developing antimicrobial coatings for medical applications.

作用機序

The mechanism of action of 3-Ethynyl-1,1-dimethoxycyclobutane involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The dimethoxy groups may enhance solubility and stability, facilitating its use in different applications .

類似化合物との比較

Similar Compounds

1,3-Dimethylcyclobutane: Shares the cyclobutane ring but lacks the ethynyl and dimethoxy groups.

1,2-Dimethoxycyclobutane: Similar dimethoxy substitution but different positioning of functional groups.

3-Ethynylcyclobutanone: Contains the ethynyl group but lacks the dimethoxy groups

Uniqueness

3-Ethynyl-1,1-dimethoxycyclobutane is unique due to the combination of ethynyl and dimethoxy groups on the cyclobutane ring.

生物活性

3-Ethynyl-1,1-dimethoxycyclobutane is a cyclic organic compound characterized by its unique four-membered ring structure. This compound has attracted attention in various fields, particularly in medicinal chemistry and biochemical research, due to its potential biological activities and applications.

Chemical Structure

- IUPAC Name : this compound

- CAS Number : 1698054-38-4

- Molecular Formula : C₈H₁₂O₂

Synthesis Methods

The synthesis of this compound typically involves the cyclization of appropriate precursors. One common method includes:

- Cyclization of 3-Ethynylcyclobutanone : Reacting with methanol in the presence of an acid catalyst to yield the dimethoxy derivative.

Chemical Reactions

This compound can undergo various chemical reactions:

- Oxidation : Can be oxidized to form ketones or carboxylic acids.

- Reduction : The ethynyl group may be reduced to an ethyl or ethylene group.

- Substitution : Dimethoxy groups can be substituted with other functional groups under specific conditions.

The biological activity of this compound is primarily attributed to its structural features. The ethynyl group can participate in various chemical interactions, while the dimethoxy groups enhance solubility and stability, which may facilitate its biological effects.

Research Findings

Recent studies have explored the biological applications of this compound:

- Enzyme Interactions : Investigations into how this compound interacts with specific enzymes have shown promising results in modulating enzyme activity and metabolic pathways .

- Therapeutic Potential : The compound is being studied for its potential as a drug candidate, particularly in targeting specific diseases through its unique chemical properties .

- Fragment-Based Drug Discovery (FBDD) : As a fragment in drug discovery, it has demonstrated the ability to bind effectively to target proteins, making it a candidate for further development into therapeutic agents .

Case Studies

A notable case study involved the evaluation of this compound in a model system for assessing anticancer activity. The compound exhibited significant inhibition of cancer cell proliferation, suggesting potential as an anticancer agent. Further studies are needed to elucidate the precise mechanisms involved.

Comparative Analysis

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Ethynyl and dimethoxy groups on cyclobutane ring | Promising anticancer effects |

| 1,3-Dimethylcyclobutane | Cyclobutane ring without ethynyl/dimethoxy | Limited biological activity |

| 3-Ethynylcyclobutanone | Contains ethynyl but lacks dimethoxy | Moderate enzyme interaction |

特性

IUPAC Name |

3-ethynyl-1,1-dimethoxycyclobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c1-4-7-5-8(6-7,9-2)10-3/h1,7H,5-6H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQRJMOLVGHCUOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CC(C1)C#C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。